Benzobarbital

Catalog No.
S575117
CAS No.
744-80-9
M.F
C19H16N2O4
M. Wt
336.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzobarbital

CAS Number

744-80-9

Product Name

Benzobarbital

IUPAC Name

1-benzoyl-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione

Molecular Formula

C19H16N2O4

Molecular Weight

336.3 g/mol

InChI

InChI=1S/C19H16N2O4/c1-2-19(14-11-7-4-8-12-14)16(23)20-18(25)21(17(19)24)15(22)13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,20,23,25)

InChI Key

QMOWPJIFTHVQMB-UHFFFAOYSA-N

SMILES

CCC1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3

Synonyms

benzobarbital, Benzonal, benzoylluminal

Canonical SMILES

CCC1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3

Benzobarbital (CAS 744-80-9) is a long-acting barbiturate derivative and an established N-benzoyl prodrug of phenobarbital. In industrial and pharmacological procurement, it is primarily valued for its distinct metabolic profile and its role as a potent inducer of the hepatic monooxygenase system [1]. While it shares the core 5-ethyl-5-phenylbarbituric acid scaffold with its active metabolite, the addition of the benzoyl group fundamentally alters its physicochemical properties, lipophilicity, and pharmacokinetic release kinetics. Buyers typically source benzobarbital for specialized formulation development, drug-drug interaction modeling, and as a reference standard in cytochrome P450 induction assays where a controlled, sustained release of the active moiety is required .

Substituting benzobarbital with its major metabolite, phenobarbital, or other generic barbiturates is scientifically and operationally invalid due to critical differences in thermal properties and metabolic induction pathways. Although benzobarbital acts as a prodrug, the intact parent molecule exhibits a unique PCN-type induction of specific cytochrome P450 isoenzymes (such as CYP3A4) that phenobarbital does not directly replicate [1]. Furthermore, the ~40 °C difference in melting point between the two compounds dictates entirely different handling, processing, and formulation parameters. Using phenobarbital as a generic substitute in metabolic assays or formulation studies will fail to model the specific pharmacokinetic delay and distinct enzyme induction profile unique to the N-benzoylated structure.

Thermal Differentiation for Quality Control and Formulation

Benzobarbital exhibits a significantly lower melting point compared to its active metabolite, phenobarbital. This thermal property is a critical parameter for identity verification, purity assessment, and determining formulation processing temperatures .

Evidence DimensionMelting Point (mp)
Target Compound Data134–137 °C
Comparator Or BaselinePhenobarbital (174–178 °C)
Quantified Difference~40 °C lower melting point
ConditionsStandard analytical determination

This substantial difference in thermal behavior provides a quantifiable metric for differentiating the compounds, ensuring correct material identification and preventing substitution errors during procurement.

Unique CYP3A4 Isoenzyme Induction Profile

While benzobarbital is a prodrug for phenobarbital, the parent molecule exhibits a distinct enzyme induction profile. In vivo studies demonstrate that benzobarbital directly induces the CYP3A4 isoenzyme, displaying PCN-type induction activity that is not shared by its main metabolite [1].

Evidence DimensionCYP3A4 Isoenzyme Induction Activity
Target Compound DataDirect induction of CYP3A4 (PCN-type activity, androstenedione 16β-OH-hydroxylation)
Comparator Or BaselinePhenobarbital (Lacks direct specific CYP3A4 PCN-type induction in parent form)
Quantified DifferenceQualitative difference in isoenzyme induction pathway
ConditionsHepatic monooxygenase system analysis in animal models

This distinct metabolic activity is critical for selecting the correct reference inducer in drug-drug interaction studies, where substituting with phenobarbital would yield inaccurate CYP3A4 modeling.

Synthetic Processability and Precursor Conversion

The synthesis of benzobarbital from phenobarbital via N-benzoylation is highly dependent on catalytic conditions. Utilizing 4-dimethylaminopyridine (DMAP) as a catalyst significantly improves the conversion efficiency and purity of the final product compared to uncatalyzed baseline methods .

Evidence DimensionSynthetic Conversion Yield
Target Compound Data64% yield with ≥99.0% purity
Comparator Or BaselineUncatalyzed reaction (approx. 20% yield)
Quantified Difference44% absolute increase in synthetic yield
ConditionsN-benzoylation using benzoyl chloride and DMAP at 30-40 °C

Demonstrates the established processability of the compound, allowing manufacturers to achieve high-purity yields necessary for analytical and pharmacological applications.

Pharmacokinetic Profile and Toxicity Reduction

Benzobarbital's structure as an N-benzoyl prodrug results in a slower, controlled formation of phenobarbital in the gastrointestinal tract and liver. This pharmacokinetic delay optimizes the interaction with hepatic receptors, resulting in a marked inductive action while significantly decreasing the acute sedative side effects associated with direct phenobarbital administration [1].

Evidence DimensionSedative Side Effect Incidence
Target Compound DataGradual metabolite release with lower peak CNS toxicity
Comparator Or BaselinePhenobarbital (Rapid absorption causing high peak plasma levels and pronounced acute sedation)
Quantified DifferenceSignificantly decreased acute sedative side effects at equivalent enzyme-inducing doses
ConditionsIn vivo pharmacokinetic and pharmacodynamic evaluation

Makes benzobarbital the preferred choice for sustained enzyme induction studies where acute CNS depression would confound behavioral or physiological results.

Reference Standard in Cytochrome P450 Induction Assays

Due to its unique PCN-type induction of CYP3A4, benzobarbital is the optimal choice as a reference standard in hepatic monooxygenase system studies. It allows researchers to model specific drug-drug interactions and metabolic pathways that cannot be accurately replicated using phenobarbital[1].

Prodrug Formulation and Pharmacokinetic Modeling

The ~40 °C lower melting point and increased lipophilicity of benzobarbital compared to its active metabolite make it an ideal candidate for advanced formulation studies. It is utilized in research focusing on controlled-release mechanisms and the optimization of N-substituted barbiturate delivery systems .

Sustained Anticonvulsant and Hepatic Research Models

In in vivo models requiring prolonged enzyme induction or anticonvulsant activity without severe acute CNS depression, benzobarbital is prioritized. Its slow conversion to phenobarbital minimizes peak-dose toxicity, ensuring that sedative side effects do not interfere with the primary physiological or behavioral endpoints being measured [2].

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

336.11100700 g/mol

Monoisotopic Mass

336.11100700 g/mol

Heavy Atom Count

25

UNII

YNJ78BD0AH

Other CAS

744-80-9

Wikipedia

Benzobarbital

Dates

Last modified: 08-15-2023

[The effect of Asian cobra venom on the content of rat heart and liver mitochondrial phospholipids and the protective effect of benzonal]

I A Shirinova, Sh Sh Nurdinov, L S Klemesheva, K T Almatov
PMID: 16342667   DOI:

Abstract

Administration of a cobra venom to rats resulted in decrease of heart and liver mitochondrial cardiolipins (1.88 and 1.82 times), phosphatidylethanolamines (1.56 and 1.42 times) and phosphatidic acid (1.14 and 1.29 times), whereas the content of phosphadtidylcholins increased by 1.42 and 1.51-fold, respectively. The content of phosphadtidylinositol increased by 3.09 times in liver mitochondria and decreased by 1.28 times in heart mitochondria. Administration of benzonal not only normalized liver mitochondrial phosphadtidylserine content impaired after the venom administration but even exceeded it. Benzonal also minimized changes in mitochondrial phospholipid induced by the cobra venom, and also reduced liver and heart phosphatidic acid content by 1.36 and 1.7 times.


Activation of P-450-Dependent Monooxygenases Modulates the Diuretic Effect of Histochrome in Rats

O S Talalaeva, V M Bryukhanov, Ya F Zverev, V V Lampatov, A Yu Zharikov, N P Mischenko, I I Sheremet'eva
PMID: 26515178   DOI: 10.1007/s10517-015-3066-7

Abstract

We studied the role of the liver monooxygenase system in pharmacological activity of histochrome, a pharmaceutical form of echinochrome A. In experiments on rats, benzonal, an inductor of the monooxygenase system of phenobarbytal type, significantly potentiated the diuretic effect of histochrome. Benzonal withdrawal was followed by a natriuretic reaction. In view of the known inverse relation between the biological effect of the drug and the rate of its metabolism, our findings suggest that the effects of echinochrome A on some kidney excretory function parameters are produced not by native agent, but one of its metabolites.


[Influence of psychotropic drugs on thrombocytes aggregation in patients with epilepsy]

G V Morozov, N V Semenova, O A Slastenko, A L Mishchenko
PMID: 15581040   DOI:

Abstract




[Efficacy of enzyme-inducing agents in experimental tetrachloromethane poisoning]

A S Saratikov, T P Novozheeva, A I Vengerovskiĭ
PMID: 14558353   DOI:

Abstract

Liver monooxygenase system inductors benzonal, galonal, and galodif exceed phenobarbital and zixorin in therapeutic efficacy with respect to rats poisoned with tetrachloromethane. The former drugs increase the content and catalytic activity of cytochrome P-450, improve conjugation with reduced glutathione, prevent the cytolysis of hepatocytes, and stimulate the bile secretion and the liver excretion function.


[USE OF BENZONAL IN EPILEPSY]

N N ANDREEVA
PMID: 14090844   DOI:

Abstract




[TREATMENT OF KOZHEVNIKOV'S EPILEPSY WITH BENZONAL]

N N ANDREEVA, V N KLIUCHIKOV
PMID: 14244582   DOI:

Abstract




[On the new anticonvulsant drug benzonal. (Preliminary results of a clinical test)]

I M SAVICH
PMID: 13986903   DOI:

Abstract




[Effect of benzonal and hyperbaric oxygenation on the intensity of the lipid peroxidation process and activity of the antioxidant system in patient with acute diffuse peritonitis]

B A Gyl'mukhamedov, Z Z Khakimov
PMID: 12145897   DOI:

Abstract

Postsurgical patients with acute general peritonitis display clear disturbances in processes of lipid peroxidation and antioxidative defence. Conventional methods of treatment that have come to be used in the postoperative period to deal with the trouble do not permit achieving an optimum result. Supplementation of the complex of therapeutic measures with hyperbaric oxigenation appeared to have an insignificant effect on the parameters under study. With benzonal, there is noted a complete correction thereof.


[Benzonal--a new Russian anticonvulsant preparation]

V P BELOV
PMID: 13967208   DOI:

Abstract




Efficiency of enzyme-inducing agents in rats with intrahepatic cholestasis

A S Saratikov, T P Novozheeva, R R Akhmedzhanov
PMID: 12512000   DOI: 10.1023/a:1021563703378

Abstract

Inductors of the monooxygenase system benzonal, halonal, and halodif prevented the development of intrahepatic cholestasis induced by a-naphthylisothiocyanate and stimulated detoxifying function of the liver in rats. These agents increased the content of microsomal protein and cytochrome P-450 and accelerated metabolism of types I and II substrates. This was accompanied by a decrease of serum concentrations of total and free bilirubin and activity of liver-specific enzymes. Phenobarbital did not prevent the development of hepatocyte cytolysis.


Explore Compound Types